molecular formula C6H7BrN2O B1388476 3-Bromo-2-methoxypyridin-4-amine CAS No. 215364-86-6

3-Bromo-2-methoxypyridin-4-amine

Cat. No. B1388476
M. Wt: 203.04 g/mol
InChI Key: FJBMTFANAYFWPT-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxypyridin-4-amine is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 . It is commonly used in laboratory settings .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methoxypyridin-4-amine consists of a pyridine ring substituted with a bromo group at the 3rd position, a methoxy group at the 2nd position, and an amino group at the 4th position .


Physical And Chemical Properties Analysis

3-Bromo-2-methoxypyridin-4-amine is a solid compound .

Scientific Research Applications

  • Intermediate in Chemical Synthesis :

    • 3-Bromo-2-methoxypyridin-4-amine is involved in the amination of bromo-derivatives of pyridine, where it acts as an intermediate in the formation of various aminopyridines. This process is crucial in organic synthesis and medicinal chemistry (Pieterse & Hertog, 2010).
  • Structural Characterization and Hydrogen Bonding :

    • Research on the structural characterization of N,4-diheteroaryl 2-aminothiazoles has shown that compounds related to 3-Bromo-2-methoxypyridin-4-amine display distinct intermolecular hydrogen bonding patterns, which are significant for understanding the molecular structures of these compounds (Böck et al., 2021).
  • Pyridyne Intermediate in Amination Reactions :

    • The compound has been implicated in the formation of pyridyne intermediates during amination reactions. These intermediates are essential for understanding the mechanisms of various chemical transformations (Pieterse & Hertog, 2010).
  • Precursor in Pyridyne Synthesis :

    • It serves as a practical precursor in the synthesis of substituted pyridynes, which are valuable in organic synthesis and pharmaceutical research (Walters, Carter & Banerjee, 1992).
  • Catalysis in Chemical Reactions :

    • The compound is involved in catalytic applications, such as in the Suzuki–Miyaura reaction, where it enhances the efficiency and yield of the reaction. This is critical for the development of new synthetic routes in chemical synthesis (Ansari, Mahesh & Bhat, 2019).
  • Nitro-group Migration in Nucleophilic Substitution Reactions :

    • Studies have shown that reactions involving 3-Bromo-2-methoxypyridin-4-amine can lead to nitro-group migration, a phenomenon that is important for the synthesis of various organic compounds (Yao, Blake & Yang, 2005).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has the signal word “Warning” and the following hazard statements: H302-H315-H319-H335. The precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

properties

IUPAC Name

3-bromo-2-methoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBMTFANAYFWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670639
Record name 3-Bromo-2-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methoxypyridin-4-amine

CAS RN

215364-86-6
Record name 3-Bromo-2-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methanol (350 mL) was charged in a two-neck round bottom flask equipped with a guard tube and septum and cooled to 0° C. Sodium metal (23 g) was added to it slowly in pieces. After all sodium metal had dissolved, 4-amino-3-bromo-2-chloro pyridine (23 g, 178 mmol) was added and the solution was heated at 180° C. in a pressure vessel for 5-6 h. The reaction mixture was then cooled to 0° C. and adjusted to pH 8 by addition of conc. HCl. Solvent was removed under reduced pressure and the residue was suspended in ethyl acetate. Undissolved impurities were removed by filtration and the filtrate was concentrated under reduced pressure to obtain pure product.
Quantity
23 g
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23 g
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350 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Morgentin, G Pasquet, P Boutron, F Jung… - Tetrahedron, 2008 - Elsevier
This paper describes the different strategies devised and applied to overcome the selectivity issues in the syntheses of 6,7-disubstituted-1H-quinolin-4-one, 7-substituted-1H-1,6-…
Number of citations: 26 www.sciencedirect.com

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